An In-depth Technical Guide to N-[4-(2-chloropropanoyl)phenyl]acetamide
An In-depth Technical Guide to N-[4-(2-chloropropanoyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of N-[4-(2-chloropropanoyl)phenyl]acetamide, a compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its identity, physical and chemical properties, and a detailed experimental protocol for its synthesis via Friedel-Crafts acylation. Due to the limited availability of public experimental data, this guide also includes predicted spectral data and discusses the potential for biological activity based on structurally related compounds. This guide aims to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.
Chemical Identity and Physical Properties
N-[4-(2-chloropropanoyl)phenyl]acetamide is a chemical compound with the molecular formula C₁₁H₁₂ClNO₂.[1][2] It is also known by other names such as Acetamide, N-[4-(2-chloro-1-oxopropyl)phenyl]-, 1-(4-Acetamidophenyl)-2-chloro-1-propanone, and 4-Acetamidophenyl 1-chloroethyl ketone.[3] The fundamental chemical and physical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 81112-08-5 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 225.67 g/mol | [1][2] |
| IUPAC Name | N-[4-(2-chloropropanoyl)phenyl]acetamide | |
| Physical Form | White to yellow solid/powder | [4] |
| Melting Point | 119-120 °C | [5] |
| Boiling Point (Predicted) | 429.9 ± 25.0 °C | [5] |
| Density (Predicted) | 1.237 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 14.47 ± 0.70 | [5] |
| SMILES | CC(C(=O)C1=CC=C(C=C1)NC(=O)C)Cl | [1] |
| InChI | InChI=1S/C11H12ClNO2/c1-7(12)11(15)9-3-5-10(6-4-9)13-8(2)14/h3-7H,1-2H3,(H,13,14) | [4] |
| InChIKey | FWBXOIYYUSIMST-UHFFFAOYSA-N | [4] |
Synthesis
The primary method for the synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide is the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride using a Lewis acid catalyst, typically aluminum chloride.[6]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on procedures outlined in related patents.[6][7]
Materials:
-
Acetanilide
-
2-Chloropropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂) (solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, suspend anhydrous aluminum chloride in the chosen solvent (e.g., dichloromethane). Cool the mixture in an ice bath.
-
Addition of Acylating Agent: Slowly add 2-chloropropionyl chloride to the stirred suspension.
-
Addition of Substrate: To this mixture, add acetanilide portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (e.g., 1-3 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Isolation: The crude product will precipitate out of the aqueous solution. Isolate the solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified N-[4-(2-chloropropanoyl)phenyl]acetamide.
-
Drying: Dry the purified product in a vacuum oven.
Logical Workflow for Synthesis:
Spectral and Analytical Data
Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 226.06293 | 147.4 |
| [M+Na]⁺ | 248.04487 | 154.7 |
| [M-H]⁻ | 224.04837 | 151.1 |
| [M+NH₄]⁺ | 243.08947 | 166.1 |
| [M+K]⁺ | 264.01881 | 151.5 |
| Data sourced from PubChemLite, calculated using CCSbase.[1] |
Estimated NMR and IR Data
The following are estimated peak assignments based on the analysis of similar compounds such as acetanilide and other N-phenylacetamides. These should be used as a guide for characterization in the absence of experimental data.
¹H NMR (Estimated):
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Aromatic Protons: Doublets in the range of δ 7.5-8.0 ppm.
-
-NH Proton: A broad singlet, typically δ > 8.0 ppm.
-
-CH(Cl)- Proton: A quartet, likely in the range of δ 4.5-5.0 ppm.
-
-CH₃ (propanoyl) Proton: A doublet, likely in the range of δ 1.6-1.8 ppm.
-
-CH₃ (acetyl) Proton: A singlet, likely in the range of δ 2.1-2.3 ppm.
¹³C NMR (Estimated):
-
Carbonyl Carbons: Peaks in the range of δ 168-200 ppm.
-
Aromatic Carbons: Peaks in the range of δ 115-145 ppm.
-
-CH(Cl)- Carbon: A peak around δ 60-70 ppm.
-
Methyl Carbons: Peaks in the range of δ 20-30 ppm.
FT-IR (Estimated, KBr pellet, cm⁻¹):
-
N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
C=O Stretch (Amide): A strong peak around 1660-1680 cm⁻¹.
-
C=O Stretch (Ketone): A strong peak around 1680-1700 cm⁻¹.
-
C-N Stretch: A peak in the region of 1200-1350 cm⁻¹.
-
C-Cl Stretch: A peak in the region of 600-800 cm⁻¹.
Reactivity and Stability
-
Stability: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[5] It is a solid at room temperature and is expected to be relatively stable under standard laboratory conditions.
-
Reactivity: The presence of a chloropropanoyl group makes the alpha-carbon susceptible to nucleophilic substitution reactions. The amide and ketone functionalities can also undergo various chemical transformations.
Potential Biological Activity and Applications in Drug Development
While there is no specific literature on the biological activity of N-[4-(2-chloropropanoyl)phenyl]acetamide, the broader class of acetamide derivatives has been investigated for a range of pharmacological activities.
-
General Biological Profile of Acetamides: Many acetamide derivatives have been reported to exhibit anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.
-
Potential as an Intermediate: Given its chemical structure, N-[4-(2-chloropropanoyl)phenyl]acetamide can serve as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a known intermediate in the synthesis of Levosimendan, a calcium sensitizer used in the management of heart failure.[3][6]
The logical relationship for its potential role as a drug discovery intermediate is illustrated below.
Safety Information
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For complete safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
N-[4-(2-chloropropanoyl)phenyl]acetamide is a compound with established synthetic accessibility, primarily through the Friedel-Crafts acylation of acetanilide. While its physical properties are partially characterized, a significant gap exists in the public domain regarding its experimental spectral data and biological activity. Its role as an intermediate in the synthesis of pharmaceuticals like Levosimendan highlights its importance in medicinal chemistry. This technical guide provides a consolidated resource of the currently available information and underscores the need for further experimental characterization to fully elucidate the properties and potential applications of this compound. Researchers are encouraged to use the provided protocols and estimated data as a starting point for their investigations.
References
- 1. PubChemLite - N-[4-(2-chloropropanoyl)phenyl]acetamide (C11H12ClNO2) [pubchemlite.lcsb.uni.lu]
- 2. N-[4-(2-Chloropropanoyl)phenyl]acetamide | 81112-08-5 | GDA11208 [biosynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. N-[4-(2-Chloropropanoyl)phenyl]acetamide | 81112-08-5 [sigmaaldrich.com]
- 5. N-[4-(2-CHLOROPROPANOYL)PHENYL]ACETAMIDE CAS#: 81112-08-5 [m.chemicalbook.com]
- 6. CN104987310A - Synthesis process of levosimendan - Google Patents [patents.google.com]
- 7. CN111518081A - Method for synthesizing pimobendan - Google Patents [patents.google.com]
![N-[4-(2-chloropropanoyl)phenyl]acetamide](https://i.imgur.com/8z1y2oD.png)
![N-[2-(2-chloropropanoyl)phenyl]acetamide](https://i.imgur.com/2Y7x9gC.png)

(Example: N-[2,4-bis(2-chloropropanoyl)phenyl]acetamide)
(N-(4-(2-chloropropanoyl)phenyl)amine)